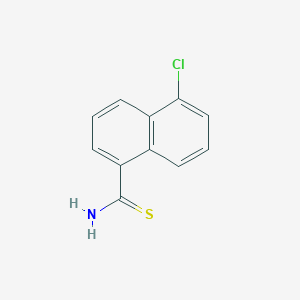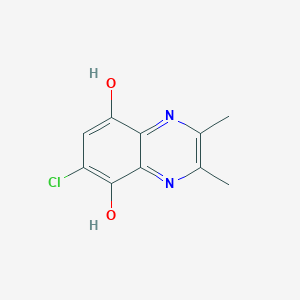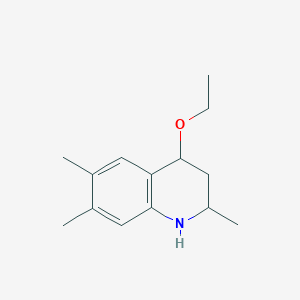
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is a quinoline derivative characterized by the presence of an ethoxy group at the 4th position and three methyl groups at the 2nd, 6th, and 7th positions. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through the condensation of p-aminophenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the tetrahydroquinoline core.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxy group instead of an ethoxy group.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Features a methoxy group at the 7th position instead of an ethoxy group at the 4th position
Uniqueness
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the three methyl groups at the 2nd, 6th, and 7th positions contribute to its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-14-8-11(4)15-13-7-10(3)9(2)6-12(13)14/h6-7,11,14-15H,5,8H2,1-4H3 |
Clave InChI |
BCSKYIWRLXFXRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(NC2=C1C=C(C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)

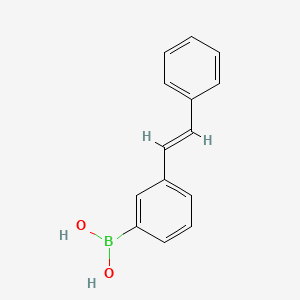

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


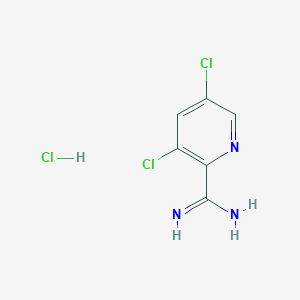
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

